molecular formula C17H23Cl2NO6 B4041434 4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4041434
M. Wt: 408.3 g/mol
InChI Key: FHKRKODSOBOZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine; oxalic acid is a chemical compound known for its unique structure and properties. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Scientific Research Applications

4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine typically involves the reaction of 2,5-dichlorophenol with 3-chloropropylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,6-dimethylmorpholine to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine is unique due to its specific substitution pattern on the phenoxy ring and the presence of the dimethylmorpholine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

4-[3-(2,5-dichlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2.C2H2O4/c1-11-9-18(10-12(2)20-11)6-3-7-19-15-8-13(16)4-5-14(15)17;3-1(4)2(5)6/h4-5,8,11-12H,3,6-7,9-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKRKODSOBOZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
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4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
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4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
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4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
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4-[3-(2,5-Dichlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

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